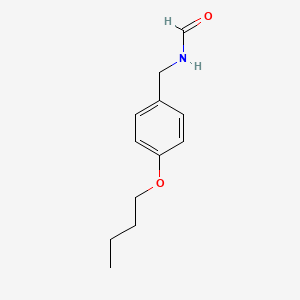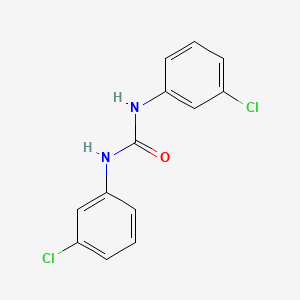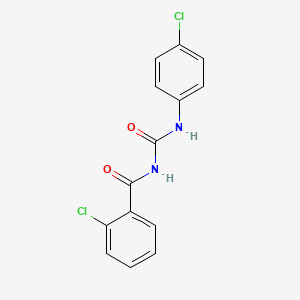
Clorbenzuron
Descripción general
Descripción
Chlorobenzuron is a chemical compound known as 2-chloro-N-[(chlorophenyl)carbamoyl]benzamide. It is an odourless, white solid with a melting point of 190-201°C. Chlorobenzuron is insoluble in water but soluble in organic solvents such as acetone, N,N-dimethylformamide, and pyrrole. It is primarily used as an insecticide to control pests like forest tent caterpillar moths, boll weevils, and gypsy moths .
Aplicaciones Científicas De Investigación
Chlorobenzuron has several scientific research applications:
Mecanismo De Acción
Target of Action
Chlorbenzuron, also known as 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide or Chlorobenzuron, is a type of benzoylphenylureas (BPUs) that primarily targets the chitin biosynthesis in insects . Chitin is a crucial component of the insect cuticle, and its biosynthesis is essential for the insect’s growth and development .
Mode of Action
Chlorbenzuron acts as a chitin synthesis inhibitor (CSI). It interferes with the activity of chitin synthase, an enzyme crucial for chitin biosynthesis . This interference leads to a decrease in chitin production, causing molting failure, developmental malformation, and ultimately, the death of the insect .
Biochemical Pathways
Chlorbenzuron affects several biochemical pathways in insects. It disrupts the insect cuticle biosynthesis and detoxification metabolism . Additionally, it has been found to interfere with glycolysis and energy metabolism in insects . Chlorbenzuron enhances the enzyme activities and mRNA expressions of hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK), leading to increased glycolytic flux .
Pharmacokinetics
Information on the pharmacokinetics of Chlorbenzuron is limited. It is also stable under normal storage conditions and resistant to light and heat .
Result of Action
The primary result of Chlorbenzuron’s action is the impairment of molting and decrease in chitin in insects, leading to their death . It also causes growth arrest in insects by interfering with glycolysis and energy metabolism . The compound significantly decreases carbohydrate levels, adenosine triphosphate (ATP), and pyruvic acid (PA) in insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorbenzuron. For instance, it can evaporate when exposed to air and can move through the ground to enter groundwater . .
Análisis Bioquímico
Biochemical Properties
Chlorbenzuron plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of chitin, an essential component of the exoskeletons of insects. This inhibition disrupts the molting process, leading to the death of the insect. Chlorbenzuron interacts with enzymes such as chitin synthase, which is crucial for chitin production. By binding to this enzyme, Chlorbenzuron effectively halts the polymerization of N-acetylglucosamine, the building block of chitin .
Cellular Effects
Chlorbenzuron affects various types of cells, particularly those involved in the growth and development of insects. It influences cell function by disrupting cell signaling pathways related to molting and development. This disruption leads to altered gene expression and metabolic processes within the cells. For instance, the inhibition of chitin synthesis affects the structural integrity of cells, leading to cell death .
Molecular Mechanism
At the molecular level, Chlorbenzuron exerts its effects by binding to the active site of chitin synthase, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the polymerization of N-acetylglucosamine into chitin. Additionally, Chlorbenzuron may induce changes in gene expression related to chitin synthesis and other metabolic pathways, further amplifying its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorbenzuron have been observed to change over time. The compound is relatively stable under normal conditions but can degrade in the presence of strong acids or bases. Long-term exposure to Chlorbenzuron in in vitro and in vivo studies has shown persistent inhibition of chitin synthesis, leading to prolonged effects on cellular function and insect development .
Dosage Effects in Animal Models
The effects of Chlorbenzuron vary with different dosages in animal models. At lower doses, the compound effectively inhibits chitin synthesis without causing significant toxicity. At higher doses, Chlorbenzuron can exhibit toxic effects, including disruption of other metabolic processes and potential adverse effects on non-target organisms .
Metabolic Pathways
Chlorbenzuron is involved in metabolic pathways related to chitin synthesis. It interacts with enzymes such as chitin synthase and may also affect other enzymes involved in the metabolism of carbohydrates and proteins. These interactions can lead to changes in metabolic flux and metabolite levels, further influencing the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, Chlorbenzuron is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential toxicity .
Subcellular Localization
Chlorbenzuron’s subcellular localization is primarily within the cytoplasm, where it interacts with chitin synthase and other related enzymes. The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its inhibitory effects on chitin synthesis .
Métodos De Preparación
Chlorobenzuron can be synthesized through several methods. One common synthetic route involves the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves reacting oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Análisis De Reacciones Químicas
Chlorobenzuron undergoes various chemical reactions, including:
Oxidation: Chlorobenzuron can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Chlorobenzuron into its corresponding amine derivatives.
Substitution: Chlorobenzuron can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Comparación Con Compuestos Similares
Chlorobenzuron belongs to the class of benzoylurea insecticides, which includes other compounds like diflubenzuron and triflumuron. These compounds share similar mechanisms of action, inhibiting chitin synthesis in insects. Chlorobenzuron is unique in its specific molecular structure and its effectiveness against a broader range of pests .
Similar Compounds
- Diflubenzuron
- Triflumuron
- Lufenuron
Chlorobenzuron’s unique properties and effectiveness make it a valuable compound in pest control and scientific research.
Propiedades
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCQJTUAKNUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205795 | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57160-47-1 | |
| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlorbenzuron as an insecticide?
A1: Chlorbenzuron belongs to the benzoylurea (BPU) class of insecticides. It primarily acts by disrupting the formation of chitin, a crucial component of insect exoskeletons. [] While the exact mechanism remains elusive, research suggests that BPUs may interfere with multiple steps in chitin synthesis, ultimately leading to molting impairments and death. []
Q2: How does Chlorbenzuron impact insect cuticle development on a molecular level?
A2: Transcriptomic and proteomic analyses on Chlorbenzuron-treated Hyphantria cunea larvae revealed significant changes in the expression of genes and proteins involved in cuticle biosynthesis. [] These findings suggest that Chlorbenzuron disrupts the normal expression patterns of genes and proteins essential for chitin production and cuticle formation. []
Q3: What are the downstream effects of Chlorbenzuron treatment on insect physiology?
A3: By disrupting chitin synthesis, Chlorbenzuron primarily causes abortive molting in insects. [] This means insects are unable to shed their old exoskeletons and develop properly, ultimately leading to death. [] Studies on Hyphantria cunea also showed a decrease in chitin content following Chlorbenzuron exposure. []
Q4: Does Chlorbenzuron exhibit any ovicidal activity?
A4: Yes, studies have shown that Chlorbenzuron can negatively affect insect eggs. Research on the oak longhorn beetle (Massicus raddei) demonstrated that treating adults with Chlorbenzuron significantly reduced egg hatching rates. []
Q5: What is the molecular formula and weight of Chlorbenzuron?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Chlorbenzuron. For this information, it is recommended to consult resources like PubChem or pesticide databases.
Q6: Can Chlorbenzuron be effectively encapsulated for controlled release applications?
A6: Yes, Chlorbenzuron has been successfully encapsulated into microcapsules using natural chitosan and sodium alginate through a Layer-by-Layer self-assembly method. [] This encapsulation technique has the potential to improve the stability and environmental compatibility of Chlorbenzuron. []
Q7: Are there any known synergistic effects of Chlorbenzuron with other insecticides?
A7: Yes, Chlorbenzuron has demonstrated synergistic effects when combined with other insecticides. For example, a mixture of Chlorbenzuron and Abamectin exhibited enhanced control of Dendrolimus punctatus compared to either insecticide alone. [, , ] Additionally, Chlorbenzuron combined with Bacillus thuringiensis (Bt) showed increased toxicity and faster killing of Hyphantria cunea larvae compared to either agent alone. []
Q8: Which insect pests are effectively controlled by Chlorbenzuron?
A8: Research indicates that Chlorbenzuron is effective against a range of insect pests, including:
- Plutella xylostella (Diamondback moth) []
- Lyonetia clerkella (Peach leafminer) []
- Dendrolimus punctatus (Pine caterpillar) [, , ]
- Brontispa longissima (Coconut hispine) []
- Hyphantria cunea (Fall webworm) [, , ]
- Carposina nipponensis (Peach fruit moth) [, ]
- Pristiphora erichsonii (Larch sawfly) []
- Apocheima cinerarius (Poplar looper) []
- Malacosoma neustria testacea (Lackey moth) []
- Agrilus lewisiellus (Walnut bronze borer) []
- Plecoptera oculata []
- Ezythmneura apicahs (Grape Spot Leafhopper) []
- Massicus raddei (Oak longhorn beetle) []
- Pissodes validirostris []
Q9: What are the typical application methods for Chlorbenzuron in pest control?
A9: Chlorbenzuron is typically applied as a spray, either through conventional methods or aerial spraying. [, , , , ] It has been formulated as a suspension concentrate (SC), wettable powder (WP), and emulsifiable powder (EP) for different application needs. [, , , , ]
Q10: Is there evidence of resistance development to Chlorbenzuron in insect populations?
A10: Yes, some studies indicate emerging resistance to Chlorbenzuron. For instance, apple leafminer (Lithocolletis ringoniella) populations collected from different orchards in Shandong Province showed varying susceptibility levels to Chlorbenzuron. [] Notably, the Wendeng population exhibited a 70.34-fold resistance compared to the susceptible strain. []
Q11: How does Chlorbenzuron compare in toxicity to beneficial insects like Coccinella septempunctata (Seven-spotted ladybug)?
A11: Studies show that Chlorbenzuron is relatively safe for Coccinella septempunctata. Its toxicity to this beneficial predator is classified as low compared to insecticides like alpha-cypermethrin and phoxim. []
Q12: What analytical techniques are commonly used for the detection and quantification of Chlorbenzuron residues?
A12: Several analytical methods have been employed for Chlorbenzuron analysis, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)
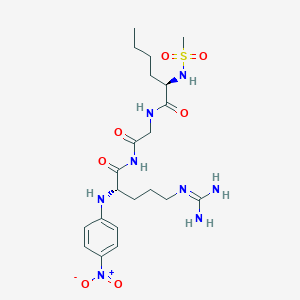
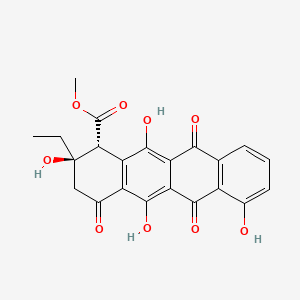
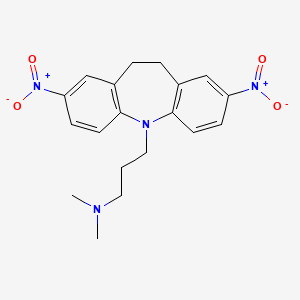
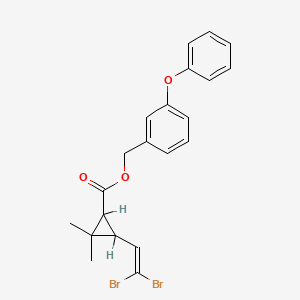
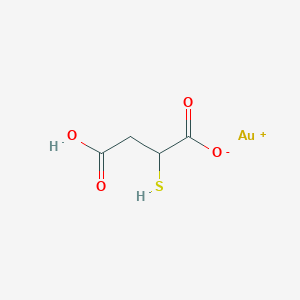
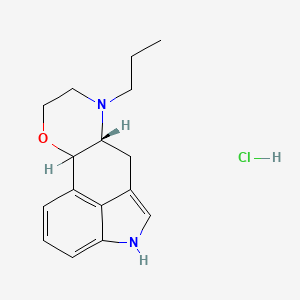
![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)
